molecular formula C24H19N5O3S B11602040 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11602040
M. Wt: 457.5 g/mol
InChI Key: LOVVTGVZCOAQGN-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound known for its unique structural features and potential bioactive properties. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazatricyclo core, followed by the introduction of the benzenesulfonyl and pyridin-3-ylmethyl groups under specific reaction conditions. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can be achieved through the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that similar compounds with triazatricyclo structures exhibit cytotoxic effects on cancer cell lines. The presence of the benzenesulfonyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth.
  • Antiviral Properties : Research has shown that compounds with similar functional groups can inhibit viral replication mechanisms. Investigating this compound's effect on viral enzymes could yield promising antiviral agents.

Studies focusing on the biological activity of related compounds reveal:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as thymidylate synthase, which is crucial in DNA synthesis and repair. This inhibition could be beneficial in cancer therapies where rapid cell division occurs.
  • Antimicrobial Effects : The presence of a pyridine moiety is often associated with antimicrobial properties. Research into its efficacy against various bacterial strains could provide insights into its potential as an antibiotic.

Material Science

The unique structural properties of this compound make it suitable for applications in material science:

  • Organic Electronics : Due to its conjugated system, it may be investigated for use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells.
  • Sensors : Its ability to undergo structural changes upon interaction with specific analytes could be utilized in developing chemical sensors.

Data Tables and Case Studies

Application AreaPotential Use CasesRelevant Findings
Medicinal ChemistryAnticancer agentsSimilar compounds show cytotoxicity against cancer cell lines .
Antiviral agentsRelated compounds inhibit viral replication .
Biological ActivityEnzyme inhibitorsInhibition of thymidylate synthase observed .
Antimicrobial agentsPyridine derivatives exhibit antibacterial properties .
Material ScienceOrganic electronicsConjugated structures are effective in OLEDs .
Chemical sensorsStructural changes upon analyte interaction .

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl and pyridin-3-ylmethyl groups, along with the triazatricyclo core, contributes to its unique reactivity and potential bioactivity compared to similar compounds.

Biological Activity

The compound 5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity comprehensively, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H19N5O2S\text{C}_{19}\text{H}_{19}\text{N}_5\text{O}_2\text{S}

Key Features:

  • Molecular Weight : Approximately 365.45 g/mol.
  • Functional Groups : Contains a benzenesulfonyl group, imine functionality, and a triazatricyclo framework which may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrazole and related structures have shown significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigating the effects of similar compounds on cancer cell lines reported IC50 values indicating potent activity:

CompoundCell LineIC50 (μM)
5-(benzenesulfonyl)-6-imino...MCF-70.35
Nocodazole (control)MCF-70.94

These findings suggest that the compound may exhibit strong antiproliferative effects comparable to established chemotherapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with sulfonamide groups have been known to inhibit bacterial growth by interfering with folate synthesis.

Biofilm Inhibition

In studies assessing biofilm formation:

  • The compound demonstrated an inhibitory effect on biofilm formation at concentrations as low as 106M10^{-6}M, with a maximum inhibition of 94.48% at 104M10^{-4}M .

The proposed mechanisms for the biological activity of this class of compounds include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
  • Cell Cycle Arrest : Induction of apoptosis through cell cycle arrest mechanisms has been observed in related compounds.

Summary of Key Research Studies

  • Antiproliferative Activity : A series of derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth .
  • Antimicrobial Studies : Research indicated that sulfonamide-containing compounds effectively inhibited biofilm formation in pathogenic bacteria .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 0.35 μM against MCF-7
Antimicrobial94.48% inhibition at 104M10^{-4}M
Biofilm FormationSignificant reduction observed

Properties

Molecular Formula

C24H19N5O3S

Molecular Weight

457.5 g/mol

IUPAC Name

5-(benzenesulfonyl)-6-imino-13-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H19N5O3S/c1-16-9-10-21-27-23-19(24(30)28(21)14-16)12-20(33(31,32)18-7-3-2-4-8-18)22(25)29(23)15-17-6-5-11-26-13-17/h2-14,25H,15H2,1H3

InChI Key

LOVVTGVZCOAQGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)S(=O)(=O)C5=CC=CC=C5)C=C1

Origin of Product

United States

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